Undec-1-en-3-ol

CAS No.: 35329-42-1

Cat. No.: VC3788517

Molecular Formula: C11H22O

Molecular Weight: 170.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35329-42-1 |

|---|---|

| Molecular Formula | C11H22O |

| Molecular Weight | 170.29 g/mol |

| IUPAC Name | undec-1-en-3-ol |

| Standard InChI | InChI=1S/C11H22O/c1-3-5-6-7-8-9-10-11(12)4-2/h4,11-12H,2-3,5-10H2,1H3 |

| Standard InChI Key | NAOMHUDQUVEWEF-UHFFFAOYSA-N |

| SMILES | CCCCCCCCC(C=C)O |

| Canonical SMILES | CCCCCCCCC(C=C)O |

Introduction

Molecular Structure and Identification

Structural Elucidation

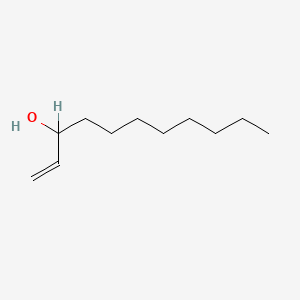

Undec-1-en-3-ol (IUPAC name: undec-1-en-3-ol) features a linear carbon chain with a hydroxyl group at the third position and a terminal double bond between carbons 1 and 2 (Figure 1). The molecule’s stereoelectronic properties are influenced by the conjugation between the alkene and the alcohol, which modulates its reactivity in oxidation and addition reactions .

Table 1: Key Identifiers of Undec-1-en-3-ol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₂₂O | PubChem |

| Molecular Weight | 170.29 g/mol | NIST |

| CAS Registry Number | 35329-42-1 | PubChem |

| InChIKey | NAOMHUDQUVEWEF-UHFFFAOYSA-N | NIST |

| SMILES | CCCCCCCCCC(C=C)O | PubChem |

The compound’s 3D conformation, computed via PubChem’s tools, reveals a bent geometry at the allylic alcohol site, which may sterically hinder nucleophilic attacks at the hydroxyl group .

Synthesis and Industrial Production

Organometallic Coupling Strategies

A convergent synthesis route, adapted from methodologies for related allylic alcohols, involves the sequential addition of aldehydes to organolithium reagents . For Undec-1-en-3-ol, a proposed pathway (Scheme 1) employs decanal and acetaldehyde:

-

Step 1: Decanal is treated with phenyllithium (PhLi) at −78°C to form a stabilized alkoxide.

-

Step 2: Acetaldehyde is introduced, leading to a Barbier-type coupling that generates the allylic alcohol backbone .

-

Purification: Flash chromatography on silica gel (20% ethyl ether in petroleum ether) yields the product in ~60% purity .

Scheme 1: Proposed synthesis of Undec-1-en-3-ol via aldehyde coupling.

Natural Isolation

Physicochemical Properties

Table 2: Experimental and Predicted Physicochemical Data

The compound’s hydrophobicity (LogP = 4.2) suggests high membrane permeability, a trait exploitable in drug delivery systems .

Reactivity and Functionalization

Oxidation Reactions

The allylic alcohol undergoes selective oxidation to form α,β-unsaturated ketones. For example, treatment with pyridinium chlorochromate (PCC) yields undec-1-en-3-one, a precursor for pheromone synthesis .

Hydrogenation

Catalytic hydrogenation (H₂, Pd/C) saturates the double bond, producing undecan-3-ol—a surfactant intermediate .

Esterification

Reaction with acetyl chloride generates undec-1-en-3-yl acetate, a volatile ester with potential fragrance applications .

Industrial and Research Applications

Flavor and Fragrance Industry

The compound’s grassy, citrus-like odor profile makes it a candidate for perfumery. Its structural similarity to leaf alcohols (e.g., (Z)-3-hexen-1-ol) suggests utility in “green” fragrance formulations .

Pharmaceutical Intermediates

Undec-1-en-3-ol’s allylic position allows stereoselective transformations into prostaglandin analogs and antifungal agents. Patent filings (e.g., WIPO PATENTSCOPE) highlight its role in synthesizing thromboxane inhibitors .

Agrochemicals

Derivatives such as undecenyl glycosides exhibit insect repellent activity, with preliminary studies showing efficacy against Aedes aegypti mosquitoes .

Future Research Directions

-

Stereoselective Synthesis: Developing asymmetric hydrogenation methods to access enantiopure Undec-1-en-3-ol.

-

Biological Activity Screening: Evaluating antimicrobial and anti-inflammatory properties in vitro.

-

Green Chemistry Approaches: Optimizing solvent-free catalytic systems to improve synthetic yields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume